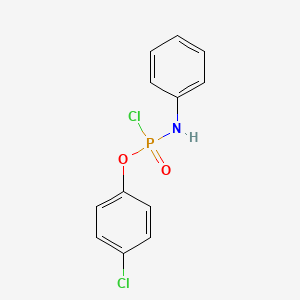
4-Chlorophenyl-N-phenylphosphoramidochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl-N-phenylphosphoramidochloridate is a chemical compound with the molecular formula C12H10Cl2NO2P. It is known for its unique structure, which includes a phosphoryl group bonded to an aniline and a chlorophenoxy group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl-N-phenylphosphoramidochloridate typically involves the reaction of 4-chlorophenyl dichlorophosphate with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 4-chlorophenyl dichlorophosphate and aniline.
Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane, at a temperature range of 0-5°C.
Procedure: Aniline is added dropwise to a solution of 4-chlorophenyl dichlorophosphate in dichloromethane, with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorophenyl-N-phenylphosphoramidochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphoryl group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of corresponding phosphoric acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic aqueous solutions are commonly used for hydrolysis reactions.
Major Products Formed
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include phosphoryl oxides.
Reduction: Products include reduced phosphorus compounds.
Hydrolysis: Products include phosphoric acid derivatives.
Aplicaciones Científicas De Investigación
4-Chlorophenyl-N-phenylphosphoramidochloridate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other phosphorus-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chlorophenyl-N-phenylphosphoramidochloridate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The chlorophenoxy group may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-phenylphosphoramidic acid
- N-(4-chlorophenyl)phosphoramidic acid
- N-(4-bromophenyl)phosphoramidic acid
Uniqueness
4-Chlorophenyl-N-phenylphosphoramidochloridate is unique due to the presence of both a chlorophenoxy group and a phosphoryl group, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
69497-44-5 |
|---|---|
Fórmula molecular |
C12H10Cl2NO2P |
Peso molecular |
302.09 g/mol |
Nombre IUPAC |
N-[chloro-(4-chlorophenoxy)phosphoryl]aniline |
InChI |
InChI=1S/C12H10Cl2NO2P/c13-10-6-8-12(9-7-10)17-18(14,16)15-11-4-2-1-3-5-11/h1-9H,(H,15,16) |
Clave InChI |
JXMYVMSKADODRN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NP(=O)(OC2=CC=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)NP(=O)(OC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















